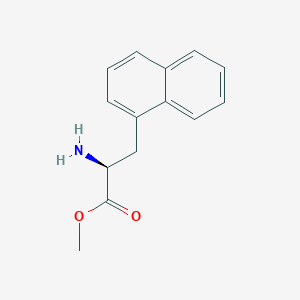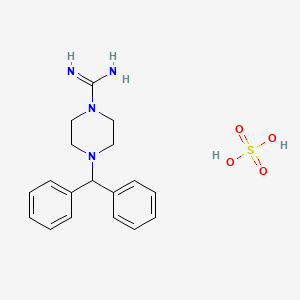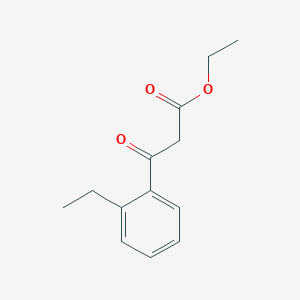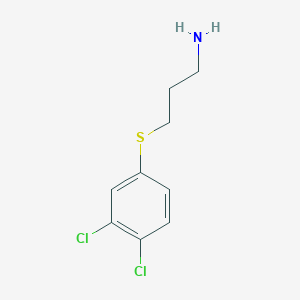
Ethyl 3-ethoxy-4-methylbenzoate
概要
説明
科学的研究の応用
Efficient Synthesis and Intermediates
Ethyl 3-ethoxy-4-methylbenzoate has been used as an intermediate in the synthesis of complex molecules. For instance, an efficient and cost-effective synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of repaglinide, was developed from 2-hydroxy-4-methylbenzoic acid. This synthesis involves the alkylation of 2-hydroxy-4-methylbenzoic acid with ethyl bromide, followed by deprotonation and carboxylation steps, providing a significant improvement in yield and purity over previous methods (M. Salman et al., 2002).
Synthesis of Novel Compounds
Research into novel chemical syntheses often employs ethyl 3-ethoxy-4-methylbenzoate as a precursor or intermediate. For example, it was used in the synthesis of 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, a novel compound, under optimized reaction conditions to achieve high yield and purity. This highlights the compound's role in facilitating the development of new chemical entities with potential applications in various fields (Yin Dulin, 2007).
Pharmaceutical and Biological Research
While direct applications of ethyl 3-ethoxy-4-methylbenzoate in biological systems are not extensively documented, related compounds and derivatives have been studied for their biological activities. For example, derivatives of benzoic acid have been isolated from natural sources and investigated for their antimicrobial properties, illustrating the potential of structurally related compounds in drug discovery and pharmaceutical research (Z. Ali et al., 1998).
作用機序
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other benzoate compounds, which often bind to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Benzoate compounds are known to interact with various biochemical pathways . For instance, some benzoate derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities, suggesting that they may interact with pathways related to these biological processes .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the known activities of similar benzoate compounds, it’s possible that this compound may have various biological effects, depending on its targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
ethyl 3-ethoxy-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-8-10(7-6-9(11)3)12(13)15-5-2/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUNHRSFFDHSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-ethoxy-4-methylbenzoate | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-oxo-1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3089473.png)


![Imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B3089497.png)



![3-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3089536.png)



